3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid
Descripción
3H-Imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid is a fused heterocyclic compound featuring an imidazo[4,5-b]pyridine core. The acetic acid component suggests it exists as a co-crystal or salt, enhancing solubility and stability for pharmacological applications . Key synonyms include KS-00002B0Z and AKOS005110875, with the InChIKey FCNKDLNDRDXNJV-UHFFFAOYSA-N . This compound is part of a broader class of imidazo-pyridine derivatives, which are explored for kinase inhibition, anticancer, and anti-inflammatory activities .
Propiedades
IUPAC Name |
acetic acid;4-hydroxyimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.C2H4O2/c10-9-3-1-2-5-6(9)8-4-7-5;1-2(3)4/h1-4,10H;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNKDLNDRDXNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN(C2=NC=NC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of acetic acid, followed by oxidation to form the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol or acetic acid, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[4,5-b]pyridine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used, often in solvents such as ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine-4-oxide derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Positional Isomers and Ring Modifications
- 3H-Imidazo[4,5-c]pyridine Derivatives: Substitution at the [4,5-c] position (vs. [4,5-b] in the target compound) alters electronic properties and binding affinity.
- 1H-Imidazo[4,5-b]pyridine Derivatives :
The 1H tautomer (e.g., 1H-Imidazo[4,5-b]pyridin-6-amine) lacks the zwitterionic character of the target compound, reducing solubility but improving membrane permeability .
Substituent Variations
Functional and Pharmacological Comparisons
Kinase Inhibition
- MLK3 Inhibition: 3H-Imidazo[4,5-b]pyridine derivatives (e.g., compound 22a) show IC₅₀ values in the nanomolar range for MLK3, a target in cancer and neurodegeneration. The acetic acid moiety in the target compound may enhance water solubility, improving bioavailability compared to lipophilic analogs like 3,5-disubstituted triazolo derivatives .
- Selectivity : 2,3-Diaryl-substituted derivatives exhibit dual anticancer (MTT assay IC₅₀ ~10–50 µM) and COX-2 inhibition (IC₅₀ 9.2 µM), whereas the target compound’s zwitterionic structure may favor kinase selectivity over COX pathways .
Anti-Inflammatory Activity
Actividad Biológica
3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid (CAS Number: 1221715-22-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid can be represented as follows:
- Molecular Formula : C8H9N3O3
- Molecular Weight : 195.18 g/mol
- CAS Number : 1221715-22-5
The compound features a heterocyclic imidazole ring fused to a pyridine ring, which is known to enhance its pharmacological properties.
Antagonistic Properties
Research has indicated that 3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid exhibits antagonistic activity against specific receptors. A systematic study on structure–activity relationships revealed that modifications to the compound can significantly influence its receptor affinity and biological effects. For instance, the introduction of various substituents on the benzyl side chain was shown to alter the potency against the AM2 receptor, with certain derivatives achieving subnanomolar activity levels .
Antitumor Activity
In vitro studies have demonstrated that this compound can reduce cell viability in aggressive cancer cell lines. For example, in studies involving the triple-negative breast cancer cell line MDA-MB-231, treatment with the compound led to a 55% decrease in cell viability at a concentration of 10 μM after three days . Additionally, in vivo xenograft models confirmed that the compound effectively inhibited tumor growth when administered at a dosage of 20 mg/kg .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of 3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid has been evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has shown favorable drug-like characteristics, making it a candidate for further development in therapeutic applications .
Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of this compound, researchers conducted both in vitro and in vivo experiments. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells. The mechanism of action appears to involve modulation of signaling pathways associated with cell survival and death.
Study 2: Receptor Binding Affinity
Another investigation assessed the binding affinity of various derivatives of 3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid to AM2 receptors. The findings illustrated that specific structural modifications could enhance receptor selectivity and potency. This study highlights the importance of structural optimization in drug design.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
